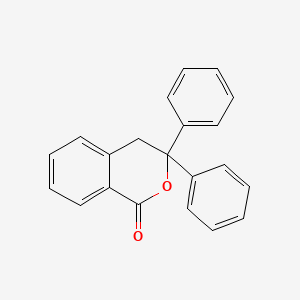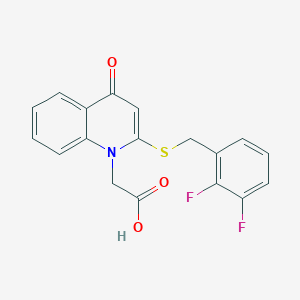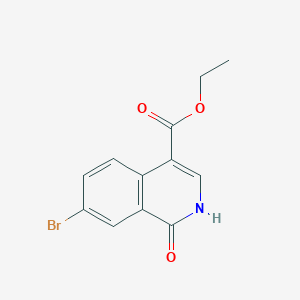
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a carboxylic acid group attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid typically involves multiple steps. One common method is the reaction of the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . This reaction leads to the formation of the sulfonyl chloride intermediate, which can then be further reacted with an appropriate amine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: A related compound with similar fluorescent properties, used in protein sequencing and amino acid analysis.
Dansyl amide: Another derivative used in fluorescence studies and biochemical assays.
Uniqueness
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid is unique due to its specific
Eigenschaften
CAS-Nummer |
120729-93-3 |
|---|---|
Molekularformel |
C13H16N2O4S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
5-(dimethylsulfamoyl)-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-4-15-8-11(13(16)17)10-7-9(5-6-12(10)15)20(18,19)14(2)3/h5-8H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YBBBHQQGLMGFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)


![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)









